Spiculisporic acid

Description

Properties

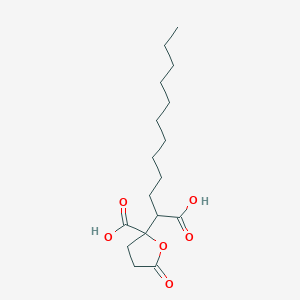

IUPAC Name |

(2S)-2-[(1S)-1-carboxyundecyl]-5-oxooxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O6/c1-2-3-4-5-6-7-8-9-10-13(15(19)20)17(16(21)22)12-11-14(18)23-17/h13H,2-12H2,1H3,(H,19,20)(H,21,22)/t13-,17+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXHHVJPGQUPCF-DYVFJYSZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)C1(CCC(=O)O1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@H](C(=O)O)[C@@]1(CCC(=O)O1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041135 | |

| Record name | Supiculisporic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469-77-2 | |

| Record name | Spiculisporic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Supiculisporic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dicarboxy-gamma-pentadecanolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUPICULISPORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKW7X62M6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spiculisporic Acid: A Comprehensive Technical Guide on its Discovery and Fungal Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiculisporic acid, a bioactive γ-lactone, has garnered significant interest within the scientific community for its diverse applications, ranging from a biosurfactant in cosmetics to a potential antimicrobial agent. This technical guide provides an in-depth exploration of the discovery, fungal origin, biosynthesis, and key experimental methodologies related to this compound. Quantitative data is presented in structured tables for comparative analysis, and detailed protocols for crucial experiments are outlined. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a comprehensive understanding of this multifaceted molecule.

Discovery and Initial Characterization

This compound was first brought to the scientific forefront in 1931 by Clutterbuck, Rastrick, and Rintoul.[1][2] Their seminal work involved the isolation of a novel polybasic fatty acid from the fermentation broth of the fungus Penicillium spiculisporum.[1][2] The compound crystallized upon acidification of the culture medium, a key characteristic that aided in its initial discovery.[1] Early chemical analysis established its molecular formula as C17H28O6.[2]

Fungal Origin and Diversity of Producers

While initially isolated from Penicillium spiculisporum, subsequent research has revealed that the ability to produce this compound is distributed across a variety of fungal genera. This underscores the importance of fungal biodiversity as a source for novel bioactive compounds.

-

Penicillium spiculisporum : The original fungal source from which this compound was first identified.[1][2]

-

Talaromyces trachyspermus : Several strains of this species are known to produce this compound, with T. trachyspermus NBRC 32238 being recognized as a particularly high-yielding strain.[1][3][4]

-

Aspergillus species : Various species within this genus, including Aspergillus candidus and the endophytic fungus Aspergillus cejpii, have been identified as producers.[1][5] The latter, isolated from the roots of Hedera helix (common ivy), represents a novel source of this compound.[5][6]

-

Marine-Derived Fungi : The marine environment has also proven to be a rich source of this compound and its derivatives. Examples include Aspergillus sp. HDf2, isolated from a sea urchin, and Talaromyces trachyspermus (KUFA 0021), found in association with a marine sponge.[7][8][9]

Physicochemical and Biological Properties

This compound is a fatty acid-type biosurfactant characterized by the presence of a lactone ring and two carboxyl groups.[1][4] Its structure contributes to its surface-active properties and its low irritation potential, making it a desirable ingredient in the cosmetics industry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C17H28O6 | [2][5] |

| Molar Mass | 328.405 g·mol−1 | [2] |

Table 2: Antimicrobial Activity of this compound from Aspergillus cejpii

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

| Escherichia coli | 3.9 - 31.25 | [5][6] |

| Pseudomonas aeruginosa | 3.9 - 31.25 | [5][6] |

| Staphylococcus aureus | 3.9 - 31.25 | [5][6] |

| Serratia marcescens | 3.9 - 31.25 | [5][6] |

| Acinetobacter baumannii | 3.9 - 31.25 | [5][6] |

| Salmonella typhi | 3.9 - 31.25 | [5][6] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.9 - 31.25 | [5][6] |

Biosynthesis

The biosynthetic pathway of this compound has been elucidated through isotope uptake studies and enzyme purification.[1][4][10] The key step involves the condensation of lauroyl-CoA and 2-oxoglutarate.[1][4][10] This reaction is catalyzed by the enzyme decylhomocitrate synthase.[4][10]

Caption: Key precursors and enzyme in this compound biosynthesis.

Experimental Protocols

Fungal Isolation and Cultivation (Endophytic Aspergillus cejpii)

This protocol is adapted from the methodology for isolating endophytic fungi from plant tissues.[5]

-

Surface Sterilization of Plant Material :

-

Thoroughly wash plant tissues (roots, stems, leaves) with sterile distilled water.

-

Immerse the tissues sequentially in 70% ethanol (B145695) for 1 minute, 5% sodium hypochlorite (B82951) for 3 minutes, and 70% ethanol for 30 seconds.

-

Rinse three times with sterile distilled water.

-

To verify the effectiveness of surface sterilization, plate the final rinse water onto a Potato Dextrose Agar (B569324) (PDA) plate.

-

-

Isolation :

-

Aseptically cut the sterilized plant tissues into small segments.

-

Place the segments on PDA plates supplemented with an antibacterial agent (e.g., streptomycin).

-

Incubate the plates at 25°C for 7-21 days, monitoring for fungal growth emerging from the plant segments.[5]

-

-

Pure Culture :

-

Once fungal mycelia are observed, transfer a small portion to a fresh PDA plate to obtain a pure culture.

-

Maintain pure cultures on PDA slants at 4°C.[5]

-

Production of this compound via Fed-Batch Fermentation

This protocol is based on the high-yield production method using Talaromyces trachyspermus.[3][4][10]

-

Inoculum Preparation :

-

Grow a pure culture of T. trachyspermus on a suitable agar medium.

-

Inoculate a seed culture flask containing a liquid medium (e.g., potato dextrose broth) and incubate for 3-5 days with shaking.

-

-

Bioreactor Setup :

-

Fermentation :

-

Inoculate the bioreactor with the seed culture.

-

Maintain fermentation parameters such as temperature, pH, and dissolved oxygen at optimal levels for the specific strain.

-

Implement a fed-batch strategy by periodically adding a concentrated solution of the carbon source (e.g., sucrose) to the bioreactor to maintain a sufficient supply for this compound production. A fed-batch culture with sucrose (B13894) has been shown to yield up to 60 g/L of this compound.[3][10]

-

Isolation and Purification of this compound

-

Extraction :

-

After fermentation, acidify the culture broth to a low pH to induce the crystallization of this compound.[1]

-

Separate the fungal biomass from the culture broth by filtration or centrifugation.

-

Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).

-

-

Purification :

-

Concentrate the organic extract under reduced pressure.

-

Purify the crude extract using techniques such as column chromatography over silica (B1680970) gel.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol) to obtain pure this compound crystals.[11]

-

Structure Elucidation

The chemical structure of the isolated compound is confirmed using a combination of spectroscopic techniques.[5][7]

-

Mass Spectrometry (MS) : To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : To identify the types and connectivity of protons.

-

¹³C NMR : To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC) : To establish detailed correlations between protons and carbons, confirming the final structure.[5]

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the discovery and characterization of this compound from a fungal source.

Caption: From fungal isolation to biological activity assessment.

Conclusion

This compound stands as a testament to the vast chemical diversity present within the fungal kingdom. Its discovery from Penicillium spiculisporum and subsequent identification in a range of terrestrial and marine fungi highlight the ongoing potential for natural product discovery. The development of high-yield fermentation protocols and a deeper understanding of its biosynthesis are paving the way for its broader application in various industries. This guide provides a foundational resource for researchers and professionals seeking to explore and harness the potential of this remarkable bioactive molecule.

References

- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound E, a new this compound derivative and ergosterol derivatives from the marine-sponge associated fungus Talaromyces trachyspermus (KUFA 0021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Penicillium spiculisporum: A Comprehensive Technical Guide to Spiculisporic Acid Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiculisporic acid, a bioactive γ-butenolide, has garnered significant interest within the scientific community for its potential applications in various fields, including pharmaceuticals and biotechnology.[1] Initially isolated from the filamentous fungus Penicillium spiculisporum, this secondary metabolite presents a unique chemical structure that makes it a compelling target for research and development.[1][2] This technical guide provides an in-depth overview of Penicillium spiculisporum as a source of this compound, detailing production methodologies, quantitative data, and the underlying biochemical pathways. For comparative purposes and to provide a more comprehensive understanding due to the limited recent literature exclusively on P. spiculisporum, this guide also incorporates detailed findings from the closely related and well-studied species, Talaromyces trachyspermus, which is a teleomorph of Penicillium.[3]

Quantitative Data on this compound Production

The production of this compound is influenced by a multitude of factors, including the fungal strain, culture medium composition, and fermentation conditions. The following tables summarize key quantitative data from studies on both Penicillium spiculisporum and Talaromyces trachyspermus to provide a comparative perspective on achievable yields.

Table 1: Fermentation Parameters for this compound Production by Penicillium spiculisporum ATCC 16071 [4]

| Parameter | Condition |

| Fungal Strain | Penicillium spiculisporum ATCC 16071 |

| Culture Medium | Nutrient medium with carbohydrate materials, nitrogen sources, and inorganic salts |

| Aeration | Aerobic cultivation |

| pH Control | Maintained at 1.2 to 2.5 during fermentation |

| Post-fermentation | Heating of broth to 70-100°C |

Table 2: this compound Yields from Talaromyces trachyspermus NBRC 32238 under Various Culture Conditions [2]

| Carbon Source (100 g/L) | Nitrogen Source (5 g/L) | Initial pH | Maximum Yield (g/L) |

| Glucose | (NH₄)₂SO₄ + CSL | 3.0 | 11.3[2] |

| Sucrose | (NH₄)₂SO₄ + CSL | 3.0 | ~11.0 |

| Fructose | (NH₄)₂SO₄ + CSL | 3.0 | ~7.5 |

| Xylose | (NH₄)₂SO₄ + CSL | 3.0 | ~5.0 |

| Glucose | Meat Extract (4.5 g/L) | 3.0 | 23.3[2] |

| Glucose | KNO₃ | 3.0 | ~10.0 |

| Glucose | NaNO₃ | 3.0 | ~8.0 |

| Sucrose (Fed-batch) | Meat Extract (4.5 g/L) | 3.0 | 60.0[2] |

Biosynthesis of this compound

The biosynthesis of this compound in Penicillium and related fungi is a fascinating example of secondary metabolism. The core of its synthesis involves the condensation of two primary metabolites: lauroyl-CoA, a fatty acyl-CoA, and 2-oxoglutarate, an intermediate of the citric acid cycle.[2][3] This key reaction is catalyzed by the enzyme decylhomocitrate synthase.[2][3]

While the direct genetic regulation of the decylhomocitrate synthase gene in Penicillium spiculisporum is not extensively documented, the regulation of secondary metabolism in the Penicillium genus is known to be complex. It is influenced by environmental signals such as nutrient availability (carbon and nitrogen sources) and pH, which in turn are mediated by global regulatory proteins.[5][6]

Experimental Protocols

The following protocols are based on established methods for the production and analysis of this compound, primarily adapted from the detailed methodologies described for Talaromyces trachyspermus and the process outlined for Penicillium spiculisporum.

Fungal Cultivation for this compound Production

This protocol describes the cultivation of the fungus in a laboratory setting for the production of this compound.

-

Inoculum Preparation:

-

Prepare Potato Dextrose Agar (PDA) plates.

-

Inoculate the PDA plates with a culture of Penicillium spiculisporum or Talaromyces trachyspermus.

-

Incubate the plates at 28°C for 7 days to allow for sufficient mycelial growth.

-

-

Shake Flask Fermentation:

-

Prepare a liquid fermentation medium. A suitable medium for T. trachyspermus contains (per liter): 100 g glucose, 4.5 g meat extract, 0.5 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, and 5.0 mg FeCl₃.[2] For P. spiculisporum ATCC 16071, a nutrient medium containing carbohydrate materials, nitrogen sources, and inorganic salts is recommended.[4]

-

Adjust the initial pH of the medium to 3.0 using HCl.[2] For P. spiculisporum ATCC 16071, the pH should be controlled between 1.2 and 2.5 during fermentation.[4]

-

Dispense 100 mL of the medium into 500 mL Erlenmeyer flasks with baffles.

-

Autoclave the flasks at 121°C for 15 minutes.

-

Inoculate each flask with a small piece of the mycelial mat from the PDA plate.

-

Incubate the flasks on a rotary shaker at 28°C and 140 rpm for 7-9 days.[2]

-

-

Bioreactor Fermentation (for scaled-up production):

-

Prepare a larger volume of the fermentation medium and sterilize it in a bioreactor.

-

Inoculate with a seed culture grown in shake flasks.

-

Maintain the temperature at 28°C, and the aeration rate at 0.5 vvm (volume of air per volume of medium per minute).[2]

-

Control the pH as specified for the respective strain.

-

Extraction and Purification of this compound

This compound is poorly soluble in water and often precipitates in the culture medium, which facilitates its separation.

-

Initial Separation:

-

Extraction:

-

After washing with water, pour ethanol (B145695) over the filter cake to dissolve the this compound.[2]

-

Collect the ethanol filtrate.

-

-

Purification:

-

Evaporate the ethanol from the filtrate at 50°C to obtain the crude this compound.[2]

-

For further purification, the crude product can be recrystallized from a suitable solvent system.

-

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of this compound in fermentation broths.

-

Sample Preparation:

-

Filter a sample of the culture broth through a 0.45 µm syringe filter.

-

-

HPLC System and Conditions (as described for T. trachyspermus): [2]

-

Quantification:

-

Prepare a standard curve using purified this compound of known concentrations.

-

Inject the prepared sample and standards into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

Conclusion

Penicillium spiculisporum and its close relative Talaromyces trachyspermus are valuable fungal sources for the production of this compound. This guide has provided a comprehensive overview of the key aspects of this compound production, from fungal cultivation and optimization to extraction, purification, and analysis. The provided quantitative data, detailed protocols, and pathway diagrams offer a solid foundation for researchers, scientists, and drug development professionals to further explore and harness the potential of this intriguing bioactive compound. Future research focusing on the genetic engineering of these fungal strains and the elucidation of the regulatory networks governing this compound biosynthesis could unlock even more efficient and scalable production methods.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US3625826A - Process for producing this compound and related substances thereof - Google Patents [patents.google.com]

- 5. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Secondary Metabolism in the Penicillium Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

Production of Spiculisporic Acid by Talaromyces trachyspermus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiculisporic acid (SA), a fatty acid-type biosurfactant, holds significant promise for applications in cosmetics, metal removal, and pharmaceuticals due to its low skin irritation, antimicrobial properties, and high surface activity.[1][2][3][4][5] This technical guide provides an in-depth overview of the production of this compound using the filamentous fungus Talaromyces trachyspermus. It consolidates key findings on strain selection, culture condition optimization, and production strategies, offering detailed experimental protocols and quantitative data to facilitate further research and development. The guide also visualizes the known biosynthetic pathway and a comprehensive experimental workflow for the production and purification of this valuable secondary metabolite.

Introduction

This compound (4,5-dicarboxy-4-pentadecanolide) is a tricarboxylic fatty acid biosurfactant characterized by a lactone ring and two carboxyl groups.[1][2][3][4][5] Initially discovered as a metabolite of Penicillium spiculisporum, recent studies have identified Talaromyces trachyspermus, specifically the NBRC 32238 strain, as a prolific producer.[1] The biosynthesis of this compound involves the condensation of lauroyl-CoA and 2-oxoglutarate, a reaction catalyzed by decylhomocitrate synthase.[6] This document serves as a comprehensive resource for the controlled production of this compound, detailing the critical parameters that influence yield and productivity.

Strain Selection and Culture Conditions

The selection of a high-producing fungal strain is paramount for efficient this compound production. Studies comparing various Talaromyces species have demonstrated that Talaromyces trachyspermus NBRC 32238 exhibits superior productivity.[1]

Culture Medium and pH

Optimal production of this compound by T. trachyspermus is achieved under acidic conditions, which also provides the advantage of mitigating contamination risks in large-scale cultures.[1][6] The ideal initial pH for cultivation is approximately 3.0.[1][6]

Carbon and Nitrogen Sources

T. trachyspermus can utilize a variety of carbohydrates, including hexoses, pentoses, and disaccharides for growth and SA production.[1][2][4] Glucose and sucrose (B13894) have been identified as the most suitable carbon sources for high yields.[1][2][4] Among nitrogen sources, meat extract has been shown to significantly promote the production of this compound.[1][2][4]

Influence of Trace Metal Ions

Trace metal ions play a crucial role in the metabolic pathways leading to secondary metabolite production. For this compound synthesis, the addition of ferric chloride (FeCl₃) to the culture medium has been found to be beneficial.[1][2][4]

Quantitative Data on this compound Production

The following tables summarize the quantitative data from studies on this compound production by Talaromyces trachyspermus NBRC 32238, providing a comparative overview of the effects of different culture parameters.

Table 1: Effect of Initial pH on this compound Production

| Initial pH | Glucose Consumption (g/L) | This compound (g/L) |

| 2.0 | 25.0 | 7.5 |

| 2.5 | 50.0 | 9.8 |

| 3.0 | 80.0 | 11.2 |

| 3.5 | 90.0 | 10.5 |

| 4.0 | 100.0 | 9.5 |

| Culture Conditions: 100 g/L glucose, 28°C, 7 days.[1][6] |

Table 2: Effect of Carbon Source on this compound Production

| Carbon Source (100 g/L) | This compound (g/L) |

| Glucose | 11.9 |

| Sucrose | 11.5 |

| Galactose | 8.5 |

| Arabinose | 5.5 |

| Xylose | 6.0 |

| Lactose | 2.5 |

| Fructose | 7.0 |

| Maltose | 9.0 |

| Culture Conditions: pH 3.0, 28°C, 7 days.[1] |

Table 3: Effect of Nitrogen Source on this compound Production

| Nitrogen Source (5 g/L) | This compound (g/L) |

| Meat Extract | 23.3 |

| Peptone | 15.0 |

| Yeast Extract | 12.5 |

| (NH₄)₂SO₄ | 2.2 |

| NaNO₃ | 5.0 |

| Culture Conditions: 100 g/L glucose, pH 3.0, 28°C, 7 days.[1] |

Table 4: Comparison of Production Methods

| Method | Carbon Source | This compound (g/L) | Yield (g SA/g sugar) | Productivity (g/L/day) |

| Baffle Flask | Glucose | ~11.3 | 0.333 | 1.6 |

| Bioreactor (Batch) | Sucrose | ~30 | 0.15 | 2.7 |

| Bioreactor (Fed-Batch) | Sucrose | 60 | 0.22 | 6.6 |

| Optimized culture conditions were used for bioreactor experiments.[1][2][3][5] |

Experimental Protocols

Fungal Strain and Pre-culture

-

Strain: Talaromyces trachyspermus NBRC 32238.

-

Pre-culture Medium: Potato Dextrose Agar (PDA).

-

Incubation: Incubate the strain on a PDA plate at 28°C for 7 days.

Culture for this compound Production (Flask Scale)

-

Medium Composition:

-

Carbon Source (e.g., Glucose or Sucrose): 100 g/L

-

Nitrogen Source (e.g., Meat Extract): 4.5 g/L

-

Trace Metal (e.g., FeCl₃): 5.0 mg/L

-

Adjust initial pH to 3.0 using HCl.

-

-

Cultivation:

-

Inoculate a 500-mL Erlenmeyer flask with three baffles containing 100 mL of the medium with a hyphal piece (~1 cm²) from the pre-culture plate.

-

Incubate at 28°C with shaking at 140 rpm for 7-9 days.

-

Fed-Batch Bioreactor Production

-

Bioreactor Setup:

-

Use a 2-L aeration stirring-type bioreactor with 1 L of the optimized culture medium.

-

Sterilize the bioreactor and medium by autoclaving at 121°C for 45 minutes.

-

-

Inoculation and Cultivation:

-

Inoculate the bioreactor with mycelium from the pre-culture.

-

Maintain the temperature at 28°C, stirring at 700 rpm, and an aeration rate of 0.5 vvm.

-

-

Fed-Batch Strategy:

-

After the initial carbon source is nearly depleted (as determined by monitoring), feed a concentrated, sterilized sugar solution (e.g., 500 g/L sucrose) to the bioreactor to maintain a target sugar concentration.

-

Extraction and Purification of this compound

-

Harvesting: After cultivation, separate the mycelium and the crystalline this compound from the culture broth by filtration using filter paper. As this compound is poorly soluble in the acidic aqueous medium, it precipitates out.

-

Washing: Wash the solid phase on the filter paper several times with distilled water to remove residual medium components.

-

Dissolution: Dissolve the this compound from the washed solid phase by adding 99.5% ethanol (B145695).

-

Recovery: Evaporate the ethanol at 50°C for 24 hours to obtain the crude this compound crystals.

-

Purification: For higher purity, recrystallize the crude product from a suitable solvent system.

-

Drying: Dry the purified crystals in an oven at 90°C for 24 hours.

Analysis and Quantification

-

Quantification: Analyze the concentration of this compound in the culture filtrate and dissolved crystals using High-Performance Liquid Chromatography (HPLC).

-

Structural Confirmation: Confirm the identity and structure of the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations: Biosynthetic Pathway and Experimental Workflow

To further elucidate the processes described, the following diagrams, generated using the DOT language, visualize the key pathways and workflows.

Biosynthetic Pathway of this compound

Caption: Biosynthesis of this compound.

Experimental Workflow for this compound Production

Caption: Experimental Workflow for Production.

Conclusion

Talaromyces trachyspermus has emerged as a robust and efficient microbial factory for the production of this compound. By carefully controlling culture parameters such as pH, carbon and nitrogen sources, and trace metal ion concentrations, and by employing optimized cultivation strategies like fed-batch fermentation, high yields of this compound can be achieved. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this versatile biosurfactant. Future work may focus on genetic engineering of T. trachyspermus to enhance production and the exploration of novel derivatives of this compound with enhanced bioactivities.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Structural diversity of decalin forming Diels-Alderase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Discovery and investigation of natural Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Derivatives of Spiculisporic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Spiculisporic acid and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on the synthesis, isolation, and characterization of these promising natural products.

Core Chemical Structure of this compound

This compound (SA), first isolated from Penicillium spiculisporum, is a bioactive γ-butenolide.[1] Its chemical structure is characterized by a γ-lactone ring substituted with two carboxylic acid groups and a long aliphatic chain. The systematic IUPAC name for this compound is 2-(1-Carboxyundecyl)-5-oxooxolane-2-carboxylic acid.[1]

The biosynthesis of this compound in microorganisms involves the condensation of lauroyl-CoA and 2-oxoglutarate, a reaction catalyzed by decylhomocitrate synthase.[2] This fatty acid-type biosurfactant possesses a unique structure with a lactone ring and two carboxyl moieties, contributing to its notable surface activity.[2]

Known Derivatives of this compound

Several derivatives of this compound have been isolated and characterized, primarily from fungal sources. These derivatives typically vary in the length or functionalization of the aliphatic side chain.

-

This compound B: This derivative possesses a molecular formula of C17H26O6 and features a double bond in its aliphatic side chain.

-

This compound C: With a molecular formula of C18H30O6, this derivative is characterized by the addition of a methylene (B1212753) group compared to the parent compound.

-

This compound D: The structure of this derivative has been reported, contributing to the diversity of this class of compounds.

-

This compound E: Isolated from the marine-sponge associated fungus Talaromyces trachyspermus, this derivative has a molecular formula of C19H30O8.[3]

-

This compound G: This derivative has a molecular formula of C16H26O6.

Physicochemical and Biological Properties

This compound and its derivatives exhibit a range of interesting physicochemical and biological properties. The parent compound is a white, crystalline solid with poor solubility in water but good solubility in organic solvents like ethanol.

Physicochemical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C17H28O6 | 328.40 | 145 | 549.0 ± 35.0 |

| This compound E | C19H30O8 | 386.44 | - | - |

| This compound G | C16H26O6 | 314.37 | - | - |

Biological Activity: Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against a range of bacteria, including drug-resistant strains.

| Organism | MIC (µg/mL) | Reference |

| Escherichia coli | 31.25 - 62.5 | [4][5] |

| Pseudomonas aeruginosa | 31.25 | [4][5] |

| Staphylococcus aureus | 125 | [4][5] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.5 | [4][5] |

| Serratia marcescens | 15.63 | [4][5] |

| Salmonella typhi | 15.63 - 62.5 | [4][5] |

| Acinetobacter baumannii | 62.5 | [4][5] |

Experimental Protocols

Isolation and Purification of this compound from Fungal Culture

This protocol is adapted from methods described for the isolation of this compound from Talaromyces trachyspermus and Aspergillus cejpii.

I. Fungal Cultivation:

-

Prepare a suitable liquid culture medium (e.g., Potato Dextrose Broth or a custom medium containing a carbon source like glucose or sucrose, a nitrogen source, and mineral salts).

-

Inoculate the sterile medium with a spore suspension or mycelial fragments of the producing fungal strain.

-

Incubate the culture at an appropriate temperature (e.g., 25-28°C) with shaking for a designated period (e.g., 7-14 days) to allow for fungal growth and production of secondary metabolites.

II. Extraction:

-

Separate the fungal biomass from the culture broth by filtration.

-

Acidify the culture filtrate to a low pH (e.g., pH 2-3) using an acid such as HCl. This often causes this compound to precipitate.

-

Extract the acidified filtrate with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate).

-

Evaporate the solvent under reduced pressure to obtain a crude extract.

III. Purification:

-

Subject the crude extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest.

-

Further purify the combined fractions by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization of this compound

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3, Methanol-d4).

-

Acquire 1H and 13C NMR spectra to determine the chemical structure. Key signals for this compound include those corresponding to the lactone ring, the carboxylic acid groups, and the long alkyl chain.

-

-

Mass Spectrometry (MS):

-

Analyze the purified compound using techniques such as Electrospray Ionization (ESI-MS) to determine the molecular weight and elemental composition.

-

Enantioselective Synthesis of γ-Butenolides (General Protocol)

I. Asymmetric Aldol (B89426) Reaction:

-

React a chiral aldehyde with a suitable ketone enolate in the presence of a chiral catalyst (e.g., a proline-based organocatalyst) to generate a chiral aldol adduct.

-

The choice of reactants will determine the substituents on the resulting butenolide ring.

II. Lactonization:

-

Subject the chiral aldol adduct to conditions that promote intramolecular cyclization to form the γ-lactone ring. This can often be achieved by acid or base catalysis.

III. Introduction of the Side Chain:

-

The long alkyl dicarboxylic acid side chain of this compound can be introduced through various methods, such as alkylation of a suitable intermediate or through a cross-coupling reaction.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound.

I. Preparation of Materials:

-

Bacterial Inoculum: Prepare a standardized suspension of the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

-

This compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

-

96-Well Microtiter Plate: Use sterile, flat-bottomed 96-well plates.

II. Assay Procedure:

-

Add a specific volume of sterile broth to all wells of the microtiter plate.

-

Perform serial two-fold dilutions of the this compound stock solution across the wells of the plate to create a range of concentrations.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

III. Determination of MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which no visible growth is observed.

Signaling Pathway and Experimental Workflow Diagrams

Hypothetical Anti-Inflammatory Action of this compound via NF-κB Pathway Inhibition

Based on the known anti-inflammatory effects of other long-chain fatty acids and natural products, it is plausible that this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism.

Caption: Proposed mechanism of this compound's anti-inflammatory effect.

General Experimental Workflow for Isolation and Characterization

The following diagram outlines the typical workflow for the isolation and characterization of this compound from a fungal source.

Caption: Workflow for isolating and characterizing this compound.

References

- 1. Advances in bio‐based production of dicarboxylic acids longer than C4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound E, a new this compound derivative and ergosterol derivatives from the marine-sponge associated fungus Talaromyces trachyspermus (KUFA 0021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

Spiculisporic Acid: A Comprehensive Technical Guide to a Promising Fatty Acid-Type Biosurfactant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiculisporic acid (SA), a γ-butenolide fatty acid derivative, is a microbially produced biosurfactant with significant potential across various industries, including cosmetics, environmental remediation, and pharmaceuticals. Produced by a range of fungi, primarily from the Aspergillus and Talaromyces genera, this tricarboxylic-type surfactant exhibits noteworthy surface activity, antimicrobial properties, and a favorable safety profile. This technical guide provides an in-depth overview of this compound, consolidating quantitative data on its production and biological activity, detailed experimental protocols for its study, and visualizations of its biosynthetic pathway and characterization workflow.

Introduction

This compound (4,5-dicarboxy-4-pentadecanolide) is a fatty acid-type biosurfactant first identified as a metabolite of Penicillium spiculisporum.[1][2] Its unique chemical structure, featuring a lactone ring and two carboxyl groups, confers upon it distinct physicochemical and biological properties.[1][2] As a biosurfactant, it is characterized by its amphipathic nature, enabling it to reduce surface and interfacial tension. This property, combined with its low toxicity and biodegradability, positions this compound as a sustainable alternative to synthetic surfactants.[2] Its applications are diverse, ranging from use in cosmetics and metal removers to demonstrating significant antibacterial activity against various pathogens.[1][3]

Chemical and Physical Properties

This compound is a γ-butenolide with the chemical formula C₁₇H₂₈O₆.[4] Its structure consists of a long-chain fatty acid with two carboxylic moieties and a lactone ring.[5] The molecular weight of this compound is 328.4 g/mol .[6]

An important characteristic of this compound is its pH-dependent self-assembly. Its solubility in water is poor at acidic pH, where it exists in a crystalline form.[7] As the pH increases, its solubility improves, and it undergoes a series of transitions in its molecular aggregation state. Vesicles are reported to form in the pH range of approximately 5.8–6.2, followed by the formation of lipid particles between pH 6.3–6.6. At a pH of 6.8 or higher, this compound forms micelles.[7][8]

While research indicates that sodium spiculisporates exhibit a low critical micelle concentration (CMC) and a low surface tension at the CMC (γcmc), specific quantitative values from the available literature could not be definitively ascertained.[9]

Production of this compound

This compound is a secondary metabolite produced by several species of filamentous fungi. High yields have been reported from various strains under optimized fermentation conditions.

Producing Microorganisms

The primary producers of this compound belong to the genera Talaromyces and Aspergillus. Notable producing species include:

-

Talaromyces trachyspermus[7]

-

Penicillium spiculisporum[1]

-

Aspergillus cejpii[9]

-

Aspergillus candidus[1]

Fermentation Parameters for Optimal Production

The production of this compound is significantly influenced by the composition of the culture medium and the fermentation conditions. The following table summarizes the key parameters for optimizing its production, primarily based on studies with Talaromyces trachyspermus.

| Parameter | Optimal Condition/Component | Yield/Productivity | Reference |

| Carbon Source | Sucrose (B13894) or Glucose (100 g/L) | Up to 11.9 g/L with glucose in batch culture. | [7] |

| Nitrogen Source | Meat Extract (4.5 g/L) | 23.3 g/L in batch culture. | [7] |

| Initial pH | 3.0 | 11.2 g/L in batch culture. | [7] |

| Trace Metal Ion | FeCl₃ (5 mg/L) | 18.6 g/L in batch culture. | [7] |

| Fermentation Strategy | Fed-batch culture with sucrose | 60 g/L, with a total yield of 0.22 g SA/g sucrose and a productivity of 6.6 g/L/day. | [10][11] |

Biological Activity

This compound has demonstrated significant biological activity, most notably its antimicrobial effects against a range of bacteria, including multidrug-resistant strains.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial species.

| Target Microorganism | Strain | MIC (μg/mL) | Reference |

| Escherichia coli | - | 31.25 | [9] |

| Pseudomonas aeruginosa | - | 31.25 | [9] |

| Staphylococcus aureus | - | 31.25 | [9] |

| Serratia marcescens | - | 15.63 | [9] |

| Acinetobacter baumannii | - | 31.25 | [9] |

| Salmonella typhi | - | 15.63 | [9] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | H1 | 31.25 | [9] |

| Drug-resistant Pseudomonas aeruginosa | PS 16 | 31.25 | [9] |

| Drug-resistant Acinetobacter baumannii | ACT 322 | 62.5 | [9] |

Mechanism of Antimicrobial Action

The precise mechanism of antimicrobial action for this compound has not been fully elucidated. However, as a fatty acid and a γ-butenolide, its activity is likely attributable to the disruption of bacterial cell membranes. Fatty acids can alter membrane fluidity, leading to increased permeability and leakage of cellular contents.[4][12] The lactone ring, a common feature in many bioactive natural products, may also contribute to its antimicrobial effects by interacting with nucleophilic groups in essential biomolecules of the pathogen.[13]

Experimental Protocols

This section provides detailed methodologies for the production, purification, and characterization of this compound, based on established protocols in the literature.

Production via Fungal Fermentation

This protocol is adapted from studies on Talaromyces trachyspermus.[7]

-

Pre-culture Preparation: Inoculate a Potato Dextrose Agar (PDA) plate with the fungal strain and incubate at 28°C for 7 days.

-

Inoculum Preparation: Aseptically transfer a 1 cm² piece of the mycelium from the PDA plate to a 500 mL Erlenmeyer flask containing 100 mL of the production medium.

-

Production Medium Composition (per liter):

-

Glucose or Sucrose: 100 g

-

Meat Extract: 4.5 g

-

KH₂PO₄: 0.5 g

-

MgSO₄·7H₂O: 0.5 g

-

FeCl₃: 5 mg

-

Adjust the initial pH to 3.0 with HCl before autoclaving.

-

-

Fermentation: Incubate the flasks on a rotary shaker at 28°C and 140 rpm for 7-9 days.[7] For larger scale production, a bioreactor can be used with controlled aeration and agitation.[7]

Purification of this compound

This protocol involves the extraction and purification of this compound from the culture broth.[9][14]

-

Separation of Biomass and Crystalline Product: After fermentation, separate the mycelium and the crystalline this compound from the culture broth by filtration using filter paper.[7]

-

Washing: Wash the solid phase on the filter paper several times with distilled water to remove residual medium components.

-

Extraction: Since this compound has high solubility in ethanol (B145695), pour ethanol over the filter paper to dissolve the product.[14]

-

Recrystallization: Evaporate the ethanol to obtain crude this compound crystals. Further purify by recrystallization from a suitable solvent like ethanol.[14]

-

For Bioactivity-Guided Fractionation:

-

Extract the entire fermented solid medium with ethyl acetate.

-

Concentrate the extract under reduced pressure.

-

Fractionate the crude extract using Vacuum Liquid Chromatography (VLC) on silica (B1680970) gel with a gradient elution system (e.g., n-hexane:EtOAc followed by DCM:MeOH).[9]

-

Monitor fractions by Thin Layer Chromatography (TLC) and test for biological activity to guide further purification.

-

Characterization of Biosurfactant Properties

The following are standard protocols for evaluating the key biosurfactant properties.

The CMC can be determined by measuring the surface tension of a series of dilutions of the purified this compound solution.

-

Prepare a stock solution of purified this compound in a buffer at a pH of 6.8 or higher to ensure micelle formation.[7][8]

-

Create a series of dilutions of the stock solution.

-

Measure the surface tension of each dilution using a tensiometer (e.g., with the Du Noüy ring or Wilhelmy plate method).[2]

-

Plot the surface tension as a function of the logarithm of the concentration.

-

The CMC is the concentration at which the surface tension plateaus.

-

Prepare a solution of this compound at a concentration above its CMC in an appropriate buffer (pH ≥ 6.8).

-

Calibrate a tensiometer with distilled water.

-

Measure the surface tension of the this compound solution. The extent of surface tension reduction is the difference between the surface tension of the buffer and the this compound solution.

This assay measures the ability of the biosurfactant to stabilize an oil-in-water emulsion.[15]

-

In a test tube, mix 2 mL of the cell-free culture supernatant or a purified this compound solution with 2 mL of a hydrocarbon (e.g., kerosene (B1165875) or crude oil).

-

Vortex the mixture at high speed for 2 minutes.

-

Let the mixture stand for 24 hours.

-

Measure the height of the emulsion layer and the total height of the liquid column.

-

Calculate the E24 using the following formula: E24 (%) = (Height of Emulsion Layer / Total Height of Liquid) x 100[15]

Visualizations

Biosynthesis Pathway of this compound

The biosynthesis of this compound in fungi involves the condensation of lauroyl-CoA and 2-oxoglutarate, a key intermediate of the TCA cycle. This reaction is catalyzed by the enzyme decylhomocitrate synthase.[7][16]

Experimental Workflow for Production and Purification

The following diagram illustrates the general workflow for producing and purifying this compound from a fungal culture for subsequent characterization.

pH-Dependent Self-Assembly

The aggregation behavior of this compound in aqueous solution is highly dependent on the pH, transitioning from crystalline form to various self-assembled structures.

Conclusion

This compound stands out as a fatty acid-type biosurfactant with considerable promise for various applications. Its efficient production through fungal fermentation, coupled with its potent antimicrobial activity and favorable surface-active properties, makes it a compelling subject for further research and development. While key quantitative data on its CMC and surface tension reduction require more targeted investigation, the existing body of knowledge underscores its potential as a high-performance, bio-based surfactant. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the capabilities of this versatile biomolecule.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. ijirset.com [ijirset.com]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening Concepts for the Isolation of Biosurfactant Producing Microorganisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular and crystal structure of this compound and correlation with the surface activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US3625826A - Process for producing this compound and related substances thereof - Google Patents [patents.google.com]

- 11. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Screening, isolation and characterization of biosurfactant producing Bacillus subtilis strain ANSKLAB03 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Spiculisporic Acid: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiculisporic acid, a γ-butenolide fungal metabolite, has garnered significant interest for its diverse biological activities. This technical guide provides an in-depth overview of the current state of knowledge regarding this compound, with a focus on its antimicrobial, antifungal, and potential anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction

This compound is a polyketide-derived secondary metabolite produced by various fungal species, most notably from the genera Aspergillus and Talaromyces.[1][2] Structurally, it features a γ-butenolide ring, a long aliphatic chain, and two carboxylic acid groups, which contribute to its classification as a fatty acid-type biosurfactant.[3][4] First isolated from Penicillium spiculisporum, its unique structure and biological activities have prompted further investigation into its potential therapeutic applications.[3] This guide aims to consolidate the existing research on the biological activities of this compound, providing a technical foundation for future studies.

Chemical Structure and Biosynthesis

This compound (IUPAC name: 2-(1-carboxyundecyl)-5-oxooxolane-2-carboxylic acid) is characterized by its distinct γ-butenolide core. The biosynthesis of this compound has been proposed to occur via the condensation of lauroyl-CoA and 2-oxoglutarate, a reaction catalyzed by the enzyme decylhomocitrate synthase.[3]

Caption: Proposed biosynthesis of this compound.

Biological Activities

This compound has demonstrated a range of biological activities, with its antimicrobial and antifungal properties being the most extensively studied.

Antimicrobial and Antifungal Activity

This compound exhibits significant inhibitory activity against a broad spectrum of bacteria, including drug-resistant strains.[1] Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | - | 31.25 | [1] |

| Pseudomonas aeruginosa | - | 31.25 | [1] |

| Staphylococcus aureus | ATCC 6538 | 31.25 | [1] |

| Serratia marcescens | - | 15.63 | [1] |

| Acinetobacter baumannii | - | 62.5 | [1] |

| Salmonella typhi | - | 15.63 | [1] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | H1 | 31.25 | [1] |

| Pseudomonas aeruginosa (drug-resistant) | PS 16 | 31.25 | [1] |

| Acinetobacter baumannii (drug-resistant) | ACT 322 | 62.5 | [1] |

The mechanism of its antimicrobial action is not yet fully elucidated but is thought to be related to its surfactant properties, which may disrupt the integrity of the microbial cell membrane.[5]

Anticancer Activity

The anticancer activity of this compound is not as well-established as its antimicrobial effects. While some natural products from fungi have shown promise as anticancer agents, studies on this compound and its derivatives have yielded conflicting or negative results.[6][7] For instance, a derivative, this compound E, did not exhibit in vitro growth inhibitory activity against MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and A375-C5 (melanoma) cell lines.[8][9]

Table 2: Cytotoxicity Data for this compound Derivatives

| Compound | Cell Line | Activity | Reference |

| This compound E | MCF-7 | Inactive | [8][9] |

| This compound E | NCI-H460 | Inactive | [8][9] |

| This compound E | A375-C5 | Inactive | [8][9] |

| Spiculisporic Acids B-D | SGC-7901, SPC-A-1 | Inactive (IC50 > 50 µg/mL) | [10] |

Further research is required to determine if the parent compound, this compound, possesses any significant and selective cytotoxicity against cancer cell lines.

Other Biological Activities

-

Enzyme Inhibition: There is limited information available on the specific enzyme inhibitory activities of this compound, apart from the enzymes involved in its own biosynthesis. One related compound, trachyspic acid, also produced by Talaromyces trachyspermus, has been reported to inhibit heparanase.[3]

-

Anti-inflammatory and Antiviral Activities: There is currently a lack of significant published data on the anti-inflammatory and antiviral properties of this compound.

-

Antioxidant Activity: Some studies on crude fungal extracts containing this compound have reported antioxidant activity.[5] However, the specific contribution of this compound to this activity and its mechanism of action have not been detailed.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of this compound.

Isolation and Purification of this compound

A common method for obtaining this compound is through bioguided fractionation of fungal extracts.

Caption: A generalized workflow for the isolation and purification of this compound.

Detailed Steps:

-

Fungal Culture: The selected fungal strain (e.g., Aspergillus cejpii) is cultivated on a suitable medium (e.g., rice medium) to produce the desired secondary metabolites.[1]

-

Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract containing a mixture of compounds.[1]

-

Fractionation: The crude extract is subjected to chromatographic techniques (e.g., column chromatography over silica (B1680970) gel) to separate the components into different fractions based on their polarity.[1]

-

Bioassay-Guided Selection: Each fraction is tested for its biological activity (e.g., antimicrobial activity). The most active fractions are selected for further purification.[1]

-

Purification: The active fractions are further purified using high-performance liquid chromatography (HPLC) to isolate the pure this compound.[1]

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Detailed Steps:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content, and is often employed to assess the cytotoxicity of a compound.

Detailed Steps:

-

Cell Seeding: Adherent cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (this compound) and incubated for a specified period (e.g., 48-72 hours).

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B solution.

-

Washing: Unbound dye is removed by washing with acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm). The IC50 value (the concentration that inhibits cell growth by 50%) can then be calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are largely unknown. While its antimicrobial activity is hypothesized to involve cell membrane disruption due to its surfactant nature, further studies are needed to confirm this and to identify specific molecular targets. There is currently no significant evidence in the reviewed literature to suggest that this compound modulates key signaling pathways such as NF-κB or MAPK pathways. The reported "anti-oxidative stress actions" also lack detailed mechanistic elucidation.[11]

Conclusion and Future Directions

This compound is a fungal metabolite with well-documented antimicrobial and antifungal activities against a range of pathogens, including clinically relevant drug-resistant strains. This makes it a promising candidate for further investigation as a potential new antimicrobial agent. However, its potential as an anticancer agent remains unclear, with current data on its derivatives suggesting a lack of significant cytotoxicity.

Future research should focus on:

-

Elucidating the mechanism of antimicrobial action: Detailed studies are needed to understand how this compound interacts with and disrupts microbial cells.

-

Comprehensive anticancer screening: A systematic evaluation of the cytotoxicity of pure this compound against a broad panel of human cancer cell lines is warranted to definitively assess its anticancer potential.

-

Investigation of signaling pathways: Mechanistic studies are required to identify the molecular targets and signaling pathways modulated by this compound to understand the basis of its biological activities.

-

Exploring other therapeutic potentials: The anti-inflammatory, antiviral, and enzyme-inhibitory activities of this compound should be systematically investigated.

This technical guide provides a solid foundation for researchers to build upon in their exploration of the multifaceted biological activities of this compound and its potential for therapeutic development.

References

- 1. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Potential of Anti-Cancer Activity of Secondary Metabolic Products from Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Bioactive Secondary Metabolites from Talaromyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound E, a new this compound derivative and ergosterol derivatives from the marine-sponge associated fungus Talaromyces trachyspermus (KUFA 0021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spiculisporic Acids B–D, Three New γ-Butenolide Derivatives from a Sea Urchin-Derived Fungus Aspergillus sp. HDf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unveiling the Antimicrobial Potential of Spiculisporic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiculisporic acid, a polyketide metabolite produced by various fungi, has emerged as a compound of significant interest due to its notable antimicrobial properties. This technical guide provides an in-depth overview of the antimicrobial activities of this compound, focusing on its spectrum of activity against a range of bacterial pathogens, including drug-resistant strains. This document summarizes key quantitative data, details the experimental protocols for antimicrobial testing, and presents visual representations of experimental workflows and a proposed mechanism of action. The information compiled herein aims to serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.

Introduction

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for new antimicrobial leads. This compound, a γ-butenolide derivative, has demonstrated potent antimicrobial activity against a variety of microorganisms.[1][2] This guide focuses on the antimicrobial characteristics of this compound isolated from the endophytic fungus Aspergillus cejpii, providing a comprehensive summary of its efficacy and the methodologies used for its evaluation.

Antimicrobial Spectrum and Potency

This compound exhibits a broad spectrum of antimicrobial activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria.[1][2] Its potency, as determined by Minimum Inhibitory Concentration (MIC) values, is particularly noteworthy against several clinically relevant pathogens.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound, isolated from the endophytic fungus Aspergillus cejpii found in Hedera helix, has been quantified against a panel of standard and drug-resistant bacterial strains. The MIC values, representing the lowest concentration of the compound that inhibits visible growth of a microorganism, are summarized in the table below.

| Test Microorganism | Strain Type | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 15.63 |

| Pseudomonas aeruginosa | ATCC 9027 | 31.25 |

| Serratia marcescens | ATCC 13880 | 15.63 |

| Acinetobacter baumannii | ATCC 19606 | 31.25 |

| Salmonella typhi | ATCC 14028 | 7.81 |

| Staphylococcus aureus | ATCC 6538 | 7.81 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Clinical Isolate (H1) | 31.25 |

| Pseudomonas aeruginosa | Clinical Isolate (PS 16) | 31.25 |

| Acinetobacter baumannii | Clinical Isolate (ACT 322) | 31.25 |

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacterial Strains.[1][3]

Experimental Protocols

The determination of the antimicrobial activity of this compound was achieved through established and validated methodologies. The following sections detail the key experimental protocols employed in the cited research.

Bioassay-Guided Fractionation and Isolation

The isolation of this compound from Aspergillus cejpii was directed by its antimicrobial activity.[3][4] This process, known as bioassay-guided fractionation, ensures that the purification process is focused on the biologically active constituents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

Spiculisporic Acid: An In-Depth Analysis of its Low Propensity for Skin Irritation

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the prevailing understanding of spiculisporic acid's interaction with the skin, specifically focusing on its widely reported low propensity for irritation. While frequently cited for its use in cosmetics due to this characteristic, a comprehensive review of publicly available scientific literature reveals a notable absence of quantitative clinical or in-vitro data to definitively substantiate this claim. Conversely, regulatory classifications from some sources present a conflicting view. This document aims to consolidate the available information, highlight the existing data gap, and provide a framework for the requisite experimental validation.

Introduction to this compound

This compound is a microbial biosurfactant, a fatty acid-type molecule featuring a lactone ring and two carboxyl groups.[1][2] Produced by various fungi, including species of Talaromyces and Penicillium, it has garnered interest for its surface-active and anti-bacterial properties.[1][2][3][4] Its application in cosmetics is often attributed to a low potential for causing skin irritation.[1][2][3][4][5]

The Dichotomy in Skin Irritation Profile

A review of the available literature and safety documentation reveals a significant contradiction regarding the skin irritation potential of this compound.

2.1. The "Low Propensity for Irritation" Assertion:

Multiple sources, primarily in the context of its production and cosmetic applications, repeatedly state that this compound has a "low propensity to cause irritation to the skin".[1][2][3][4][5] This assertion, however, appears to be based on historical use and anecdotal evidence rather than on robust, publicly accessible clinical or in-vitro irritation studies.

2.2. Regulatory Classification:

In stark contrast to the above, Safety Data Sheets (SDS) and Globally Harmonized System (GHS) classifications for this compound categorize it as a "Skin Irritation Category 2" substance, with the hazard statement "H315: Causes skin irritation".[6] This classification implies that, under standardized testing conditions, the substance has been shown to induce reversible inflammatory reactions on the skin.

This discrepancy underscores a critical need for definitive, quantitative data to accurately characterize the skin irritation profile of this compound.

Data Presentation: The Evidentiary Gap

A thorough search of scientific databases has yielded no specific quantitative data from standardized skin irritation assays for this compound. To fulfill the core requirement of this guide, the following table is presented as a hypothetical example of how data from a Reconstructed Human Epidermis (RhE) test (OECD TG 439) would be structured.

Table 1: Hypothetical Quantitative Data from an In Vitro Skin Irritation Study (OECD TG 439) on this compound

| Test Substance | Concentration | Mean Tissue Viability (%) | Standard Deviation | Classification (UN GHS) |

| Negative Control | N/A | 100 | ± 5.0 | Non-Irritant |

| Positive Control (5% SDS) | 5% | 25 | ± 7.5 | Category 2 Irritant |

| This compound | 1% | (Data Not Available) | (Data Not Available) | (To Be Determined) |

| This compound | 5% | (Data Not Available) | (Data Not Available) | (To Be Determined) |

| This compound | 10% | (Data Not Available) | (Data Not Available) | (To Be Determined) |

Note: This table is for illustrative purposes only. The values for this compound are not based on actual experimental results and are intended to demonstrate the format of data presentation for such a study.

Experimental Protocols for Assessing Skin Irritation

To address the current data gap, the following established methodologies are recommended for a comprehensive evaluation of this compound's skin irritation potential.

4.1. In Vitro Reconstructed Human Epidermis (RhE) Test (OECD TG 439):

This is the current gold-standard in vitro method for identifying skin irritants.

-

Principle: A three-dimensional model of the human epidermis is exposed topically to the test substance. Irritation potential is determined by measuring the subsequent cytotoxicity in the keratinocytes, typically via an MTT assay which assesses mitochondrial activity as an indicator of cell viability. A substance that reduces tissue viability to ≤ 50% is classified as a UN GHS Category 2 irritant.[7]

-

Methodology:

-

Tissue Culture: Commercially available RhE tissues (e.g., EpiDerm™, EPISKIN™) are cultured to form a multilayered, differentiated model of the human epidermis.

-

Application of Test Substance: A defined amount of this compound (in a suitable vehicle if necessary) is applied topically to the stratum corneum of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

-

Incubation: The tissues are incubated for a specified period (e.g., 60 minutes).

-

Washing: The test substance is thoroughly washed from the tissue surface.

-

Post-Incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assay (MTT Assay): Tissues are incubated with MTT solution. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) salt.

-

Extraction and Measurement: The formazan is extracted from the tissues, and the optical density is measured using a spectrophotometer.

-

Data Analysis: The percentage of viable tissue relative to the negative control is calculated.

-

4.2. Human Repeat Insult Patch Test (HRIPT):

This clinical test is used to assess both the irritation and sensitization potential of a substance in human volunteers.

-

Principle: The test material is repeatedly applied to the same site on the skin of human subjects under occlusive or semi-occlusive patches. The skin is observed for any signs of irritation or allergic contact dermatitis.

-

Methodology:

-

Induction Phase: The test material (this compound at a relevant concentration in a suitable vehicle) is applied to the skin of volunteers (typically on the back) under a patch for 24-48 hours. This is repeated 9-10 times over a 3-week period. The sites are graded for irritation after each application.

-

Rest Phase: A 10-14 day period with no applications allows for any irritation to resolve and for the immune system to develop a response if sensitization has occurred.

-

Challenge Phase: The test material is applied to a new, previously unexposed skin site under a patch for 24-48 hours.

-

Evaluation: The challenge site is evaluated for signs of irritation and allergic reaction at 48 and 72 hours after patch application. Reactions are scored based on a standardized grading scale for erythema, edema, and other signs of inflammation.

-

Mechanistic Insights: Signaling Pathways in Skin Irritation

The skin's response to an irritant is a complex inflammatory cascade initiated by keratinocytes. Understanding these pathways is crucial for interpreting experimental data and for the development of non-irritating formulations.

Upon exposure to an irritant, keratinocytes can release a variety of pro-inflammatory mediators. A key initiating event is the release of pre-formed Interleukin-1 alpha (IL-1α). This triggers a downstream cascade involving the production and release of other cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-8. These signaling molecules orchestrate the inflammatory response, leading to vasodilation, increased vascular permeability, and the recruitment of immune cells, which manifest as the clinical signs of irritation (redness, swelling, and heat). The activation of transcription factors like NF-κB is a central hub in this process, driving the expression of many pro-inflammatory genes.

Figure 1: Simplified signaling pathway of skin irritation initiated by an external irritant.

Experimental Workflow: OECD TG 439

The following diagram illustrates the typical workflow for an in vitro skin irritation test according to OECD Test Guideline 439.